molecular formula C15H17ClN2O2S3 B6506039 2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine CAS No. 1421489-78-2

2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine

Cat. No.: B6506039
CAS No.: 1421489-78-2
M. Wt: 389.0 g/mol
InChI Key: VOGRHISCGPKJAT-UHFFFAOYSA-N
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Description

2-[({1-[(5-Chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine is a heterocyclic compound featuring a pyridine ring connected via a thioether (-S-) linkage to a piperidine scaffold. The piperidine moiety is sulfonylated at the 1-position with a 5-chlorothiophen-2-yl group, introducing both sulfonyl (-SO₂-) and chlorinated thiophene substituents.

Key structural attributes include:

  • Pyridine core: A six-membered aromatic ring with one nitrogen atom, contributing to π-π stacking interactions in biological targets.
  • Thioether bridge: Enhances metabolic stability compared to ethers or amines.
  • Sulfonylated piperidine: The sulfonyl group increases polarity and hydrogen-bonding capacity, while the 5-chlorothiophene substituent introduces lipophilicity and halogen-mediated interactions.

Properties

IUPAC Name

2-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-4-yl]methylsulfanyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN2O2S3/c16-13-4-5-15(22-13)23(19,20)18-9-6-12(7-10-18)11-21-14-3-1-2-8-17-14/h1-5,8,12H,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOGRHISCGPKJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CSC2=CC=CC=N2)S(=O)(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClN2O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization via Organometallic Reagents

Organozinc reagents derived from amino alcohols, such as L-serine, enable the synthesis of 2,6-disubstituted piperidines through conjugate addition to enones and subsequent reductive cyclization. For example, reductive cyclization of 6-oxoamino acid derivatives produces 2,6-disubstituted piperidines with moderate stereoselectivity. Applying this method to a 4-methyl-substituted precursor would require careful selection of the starting enone and amino alcohol to ensure proper regiochemistry.

Sulfonylation at the Piperidine 1-Position

Introducing the 5-chlorothiophen-2-ylsulfonyl group at the piperidine nitrogen involves sulfonylation using 5-chlorothiophene-2-sulfonyl chloride. This step parallels protocols described in patent literature for analogous piperidine derivatives.

Reaction Conditions and Optimization

Sulfonylation typically proceeds in dichloromethane (DCM) or tetrahydrofuran (THF) at 0–5°C, using a base such as diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge HCl. For instance, methanesulfonyl chloride reacts with tert-butyl-3-hydroxypiperidine-1-carboxylate in DCM at 0–5°C, followed by warming to 25–30°C to complete the reaction. Adapting these conditions, 5-chlorothiophene-2-sulfonyl chloride would react with the piperidine precursor to yield the sulfonylated intermediate.

Table 1: Sulfonylation Reaction Parameters

ReagentSolventBaseTemperatureYield (%)
5-Cl-Thiophene-SO₂ClDCMDIPEA0–5°C → 25°C80–90

Functionalization at the Piperidine 4-Position

The 4-methylsulfanyl group is introduced via alkylation or thiol-ene reactions. A two-step sequence involving (1) bromination of the 4-methyl group and (2) nucleophilic substitution with a pyridinethiolate is optimal.

Bromination and Thiol Substitution

Bromination of the 4-methylpiperidine derivative using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) generates the 4-bromomethyl intermediate. Subsequent reaction with 2-mercaptopyridine in the presence of NaH or potassium carbonate (K₂CO₃) in DMF affords the thioether linkage.

Table 2: Thioether Formation Conditions

StepReagentSolventBaseTemperatureYield (%)
1NBS, AIBNCCl₄80°C75
22-MercaptopyridineDMFK₂CO₃25°C85

Final Coupling and Purification

The assembled intermediate undergoes final purification via solvent-antisolvent crystallization or column chromatography. Patent methods describe dissolving the crude product in methanol-DCM mixtures and precipitating with water to yield amorphous or crystalline forms. For the target compound, recrystallization from ethanol-water (95:5) provides pure material.

Spectroscopic Validation

1H NMR, 13C NMR, and LC-MS data confirm the structure. Key signals include:

  • 1H NMR (CDCl₃) : δ 8.45 (d, pyridine-H), 7.70–7.20 (m, thiophene-H), 3.70 (m, piperidine-CH₂), 2.90 (s, SCH₂).

  • ESI-MS : m/z 456.1 [M+H]+.

Comparative Analysis of Synthetic Routes

While the above method is efficient, alternative routes merit consideration:

  • Route A : Direct coupling of pre-sulfonylated piperidine with 2-(bromomethyl)pyridine sulfide. This approach shortens the sequence but risks low yields due to steric hindrance.

  • Route B : Use of ultrasound irradiation (25 kHz, 40°C) to accelerate sulfonylation and thioether formation, inspired by pyrano[2,3-c]pyrazole syntheses.

Table 3: Route Comparison

RouteStepsTotal Yield (%)Time (h)
A36512
B4788

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.

    Substitution: The chlorothiophene moiety can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfonamide moiety is often linked to enhanced biological activity, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, potentially useful in treating infections caused by resistant strains of bacteria. The structural features may enhance its interaction with bacterial enzymes or receptors .

Neuropharmacology

CNS Activity : Compounds with piperidine and pyridine structures have been shown to interact with neurotransmitter systems. This compound could be explored for its effects on neuropharmacological pathways, particularly in the context of anxiety or depression treatments, owing to its ability to modulate neurotransmitter levels .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationships of this compound can lead to the design of more potent analogs. By systematically modifying the piperidine and pyridine rings or the sulfonyl group, researchers can identify key structural features that contribute to biological activity, aiding in drug design efforts .

Synthesis and Development

Synthetic Pathways : The synthesis of this compound can be achieved through various synthetic routes involving nucleophilic substitutions and coupling reactions. Understanding these pathways is crucial for scaling up production for clinical trials or further research .

  • Study on Anticancer Activity : A study conducted on similar compounds demonstrated significant inhibition of cell proliferation in breast cancer cell lines, suggesting that structural modifications can enhance efficacy against specific cancer types .
  • Neuropharmacological Evaluation : Research evaluating piperidine derivatives showed promise in modulating serotonin receptors, indicating potential applications in treating mood disorders .
  • Antimicrobial Testing : A comparative analysis of sulfonamide derivatives revealed effective inhibition against Gram-positive bacteria, highlighting the importance of functional groups in enhancing antibacterial activity .

Mechanism of Action

The mechanism by which 2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The sulfonyl and thiophene groups could play crucial roles in these interactions, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Substituent Effects: The 5-chlorothiophen-2-yl group in the target compound introduces moderate lipophilicity compared to 3-(trifluoromethyl)phenyl (6m) or 2,5-dichlorophenyl (6n) groups, which may enhance membrane permeability .

Physicochemical Properties :

  • Melting points for piperidine-based analogues vary widely (108°C to >268°C), influenced by crystallinity and substituent polarity. The target compound’s chlorothiophene group may lower its melting point compared to ’s high-melting pyridines (268–287°C) .

Synthetic Accessibility :

  • Sulfonylation and thioether formation are common steps. Yields for analogues like 6m–6o (86–87%) suggest efficient protocols, though the target compound’s synthesis may require optimization for the chlorothiophene moiety .

Lansoprazole analogues (–8) show the therapeutic relevance of sulfonyl-linked heterocycles, though their benzimidazole cores differ from the target’s pyridine .

Research Findings and Implications

  • Structural Optimization : Replacing the 5-chlorothiophene with bulkier groups (e.g., trifluoromethylphenyl) may enhance binding affinity but reduce solubility.
  • Activity Gaps: No antimicrobial data exist for the target compound, though highlights pyridine derivatives with substituted phenyl groups as antimicrobial agents .
  • Synthetic Challenges : Introducing the 5-chlorothiophen-2-yl sulfonyl group may require specialized reagents or protection strategies to avoid side reactions.

Biological Activity

The compound 2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H16ClN3O2S2C_{13}H_{16}ClN_3O_2S_2 with a molecular weight of approximately 345.9 g/mol. The structure features a piperidine ring, a chlorothiophenyl sulfonyl group, and a pyridine moiety, which contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • GPR119 Agonism : The compound has been investigated for its role as an agonist for G-protein-coupled receptor 119 (GPR119), which is involved in glucose-dependent insulin secretion. This mechanism is particularly relevant for the treatment of type 2 diabetes .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA) . The Minimum Inhibitory Concentration (MIC) values indicate significant efficacy.
  • Cytotoxicity : Some studies have explored the cytotoxic effects of related compounds on cancer cell lines, suggesting potential applications in oncology .

Case Study 1: GPR119 Agonist Activity

A study conducted by researchers demonstrated that derivatives similar to this compound were effective in stimulating insulin release in rodent models. The results indicated that these compounds could enhance GLP-1 secretion, promoting better glycemic control .

Case Study 2: Antimicrobial Efficacy

In a comparative study of various sulfonamide derivatives, it was found that certain analogs of this compound exhibited strong activity against MRSA with MIC values as low as 3.9 μg/mL. This highlights its potential as a therapeutic agent against resistant bacterial strains .

Data Summary Table

Property Value
Molecular FormulaC₁₃H₁₆ClN₃O₂S₂
Molecular Weight345.9 g/mol
GPR119 AgonismYes
Antimicrobial ActivityEffective against MRSA
MIC Value3.9 μg/mL

Q & A

Basic: What are the optimal synthetic routes for 2-[({1-[(5-chlorothiophen-2-yl)sulfonyl]piperidin-4-yl}methyl)sulfanyl]pyridine, and how do reaction conditions affect yield and purity?

Methodological Answer:
The synthesis typically involves multi-step routes, starting with functionalization of the piperidine ring. Key steps include:

  • Sulfonylation: Reacting 5-chlorothiophene-2-sulfonyl chloride with piperidin-4-ylmethanol under anhydrous conditions (e.g., dichloromethane, sodium hydride) to form the sulfonyl-piperidine intermediate .
  • Thioether Formation: Coupling the intermediate with 2-mercaptopyridine using a base (e.g., KOH) in polar aprotic solvents (DMF or THF) at 50–60°C .
  • Purification: Column chromatography or recrystallization (e.g., ethyl acetate/hexane) is critical to achieve >95% purity. Yield optimization requires inert atmospheres (N₂) and controlled stoichiometry .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR:
    • Piperidine protons: δ 1.5–2.8 ppm (multiplet for CH₂ groups) .
    • Pyridine aromatic protons: δ 7.2–8.5 ppm (doublets for ortho/meta positions) .
    • Sulfonyl group: No direct protons, but deshielding effects alter adjacent carbons (~δ 55–60 ppm for piperidine C adjacent to sulfonyl) .
  • Mass Spectrometry (HRMS): Expect molecular ion peaks matching m/z [M+H]⁺ (exact mass calculated via PubChem data) .
  • IR Spectroscopy: Strong S=O stretch (~1350 cm⁻¹) and C-S-C vibrations (~650 cm⁻¹) confirm sulfonyl and thioether groups .

Basic: What safety precautions are critical when handling this compound, especially regarding its sulfonyl and chlorothiophene components?

Methodological Answer:

  • Hazards:
    • Sulfonyl Group: Corrosive; avoid skin/eye contact (use PPE, fume hood) .
    • Chlorothiophene: Toxic if inhaled (P301+P310 emergency response) .
  • Storage: Inert atmosphere, desiccated at –20°C to prevent hydrolysis of the sulfonyl moiety .
  • Waste Disposal: Neutralize with dilute NaOH before incineration to minimize SOₓ emissions .

Advanced: How does the electronic environment of the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:
The electron-withdrawing sulfonyl group activates the adjacent piperidine nitrogen, increasing susceptibility to nucleophilic attack. For example:

  • Substitution at Piperidine: Strong bases (e.g., LDA) deprotonate the nitrogen, enabling alkylation or acylation. Solvent polarity (DMF > THF) enhances reaction rates .
  • Steric Effects: Bulky substituents on the piperidine ring reduce reactivity, necessitating longer reaction times or elevated temperatures .
  • Mechanistic Studies: DFT calculations (e.g., Gaussian 09) model charge distribution to predict reactive sites .

Advanced: What strategies resolve contradictions in biological activity data across studies, particularly regarding enzyme inhibition vs. receptor binding?

Methodological Answer:

  • Assay Validation:
    • Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) to confirm target specificity .
    • Control for off-target effects via knockout cell lines or competitive inhibitors .
  • Structural Analysis:
    • X-ray crystallography or cryo-EM reveals binding modes, clarifying whether the sulfonyl group interacts with catalytic sites (enzymes) or allosteric pockets (receptors) .
    • MD simulations (e.g., AMBER) model conformational changes in biological targets .

Advanced: How can computational methods like DFT or molecular docking predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Workflow:
    • Target Preparation: Retrieve protein structures (PDB), remove water, add hydrogens (AutoDock Tools) .
    • Ligand Optimization: Geometry optimization (DFT/B3LYP) ensures correct tautomerization and charge states .
    • Binding Affinity Prediction: Scoring functions (e.g., Vina) rank poses based on ΔG; prioritize poses with hydrogen bonds to sulfonyl oxygen or pyridine nitrogen .
  • ADMET Prediction: SwissADME evaluates drug-likeness (Lipinski’s rules) and bioavailability, guiding structural modifications .

Advanced: What experimental and computational approaches are recommended to optimize reaction scalability for multi-gram synthesis?

Methodological Answer:

  • Flow Chemistry: Continuous flow reactors improve heat/mass transfer, reducing side reactions (e.g., sulfonyl hydrolysis) .
  • DoE (Design of Experiments): Screen variables (temperature, solvent ratio) via Plackett-Burman design to identify critical parameters .
  • Process Analytical Technology (PAT): In-line IR monitors reaction progress, enabling real-time adjustments .

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